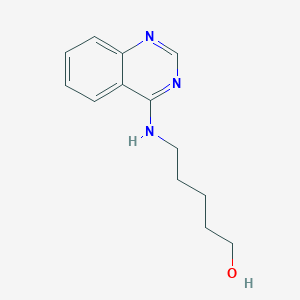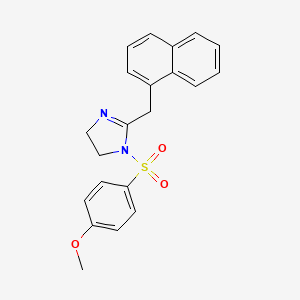![molecular formula C19H24FN3O3 B7456012 Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate](/img/structure/B7456012.png)
Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate, also known as EF-3, is a synthetic compound that has drawn attention in the field of medicinal chemistry due to its potential as an anticancer agent. EF-3 belongs to the class of quinoline derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate is not fully understood. However, it is believed that Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate targets the DNA of cancer cells, causing damage and ultimately leading to cell death. Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have shown that Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate inhibits the growth and proliferation of cancer cells. Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has also been shown to induce cell cycle arrest, preventing cancer cells from dividing and growing. Additionally, Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has several advantages as a potential anticancer agent. It exhibits cytotoxic activity against a range of cancer cell lines and has been shown to induce apoptosis in cancer cells. Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate also has low toxicity towards normal cells, making it a promising candidate for further development. However, there are also limitations to the use of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate in lab experiments. Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate is not fully understood, which can make it challenging to optimize its efficacy.
Direcciones Futuras
There are several future directions for research on Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate. One potential area of investigation is the use of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate in combination with other anticancer agents. Studies have shown that Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate exhibits synergistic effects when combined with certain chemotherapy drugs. Another area of research is the development of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate analogs with improved solubility and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate involves a multistep reaction sequence that starts with the condensation of 4-chloroquinoline-3-carboxylic acid with morpholine in the presence of a base. The resulting intermediate is then reacted with 3-bromopropylamine to yield the desired product. The final step involves the esterification of Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate with ethanol to form the ethyl ester.
Aplicaciones Científicas De Investigación
Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has been the subject of several scientific studies that have investigated its potential as an anticancer agent. In vitro studies have shown that Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate exhibits cytotoxic activity against a range of cancer cell lines, including breast, lung, and colon cancer. Ethyl 6-fluoro-4-{[3-(morpholin-4-yl)propyl]amino}quinoline-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
ethyl 6-fluoro-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3/c1-2-26-19(24)16-13-22-17-5-4-14(20)12-15(17)18(16)21-6-3-7-23-8-10-25-11-9-23/h4-5,12-13H,2-3,6-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMMHWHWEGDEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCCN3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Chlorophenyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B7455930.png)
![2-[(4-fluorophenyl)methylsulfanyl]-3a,4,5,6,7,7a-hexahydro-1H-benzimidazole;hydrochloride](/img/structure/B7455938.png)
![methyl N-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7455939.png)



![1-methyl-3-[[4-(4-methylphenyl)-3,6-dihydro-2H-pyridin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B7455976.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B7455982.png)





![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)